![molecular formula C8H16ClNO B13867220 1-Oxaspiro[4.4]nonan-7-amine Hydrochloride](/img/structure/B13867220.png)
1-Oxaspiro[4.4]nonan-7-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[4.4]nonan-7-amine Hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClNO and a molecular weight of 177.67 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring fused with a nonane ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Oxaspiro[4.4]nonan-7-amine Hydrochloride typically involves several steps, including the formation of the spirocyclic ring system and subsequent amination. . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and purification.
Chemical Reactions Analysis
1-Oxaspiro[4.4]nonan-7-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxaspiro[4.4]nonan-7-amine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.4]nonan-7-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The exact pathways depend on the context of its use, but it generally acts by binding to target molecules and modulating their activity. This can include enzyme inhibition, receptor binding, or interaction with nucleic acids .
Comparison with Similar Compounds
1-Oxaspiro[4.4]nonan-7-amine Hydrochloride can be compared with other similar spirocyclic compounds, such as:
1-Oxaspiro[4.4]nonan-3-amine Hydrochloride: Similar in structure but with the amine group at a different position.
1-Oxaspiro[4.4]nonan-6-amine Hydrochloride: Another variant with the amine group at the 6-position.
These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound in certain contexts.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
1-oxaspiro[4.4]nonan-8-amine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-2-4-8(6-7)3-1-5-10-8;/h7H,1-6,9H2;1H |
InChI Key |
MIYNQJFTVOAGSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(C2)N)OC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


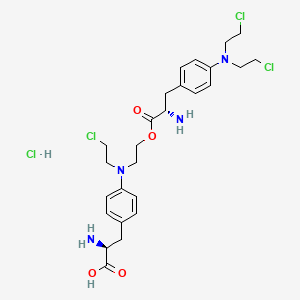
![Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate](/img/structure/B13867138.png)


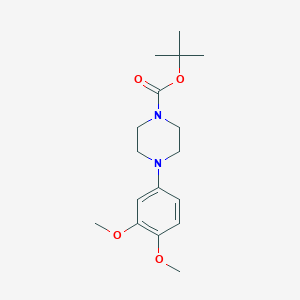
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl-4-(N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl)phenylcarbamate (Darunavir Impurity)](/img/structure/B13867171.png)
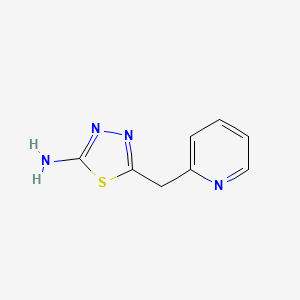
![1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine](/img/structure/B13867185.png)
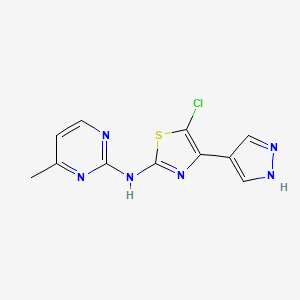
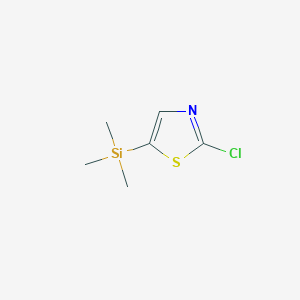
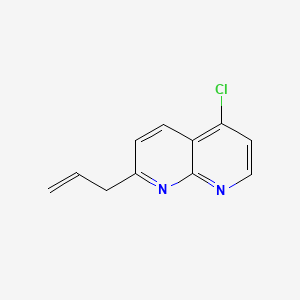
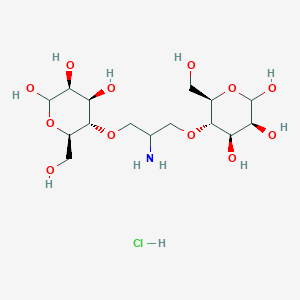
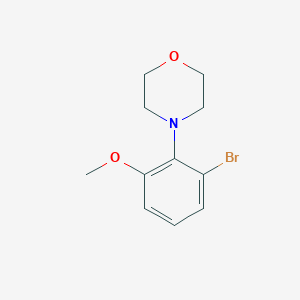
![dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B13867205.png)
